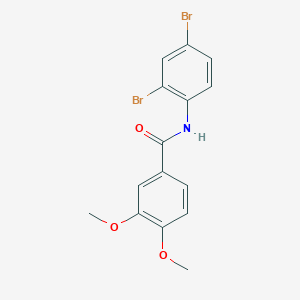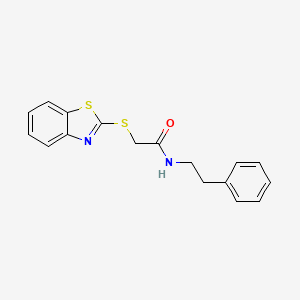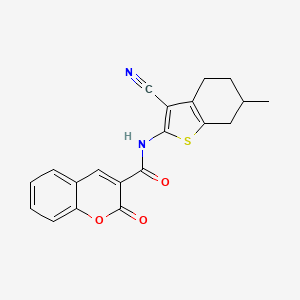![molecular formula C15H15N3O B10887618 2-methyl-N'-[(1E)-1-(pyridin-4-yl)ethylidene]benzohydrazide](/img/structure/B10887618.png)
2-methyl-N'-[(1E)-1-(pyridin-4-yl)ethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-N’~1~-[(E)-1-(4-PYRIDYL)ETHYLIDENE]BENZOHYDRAZIDE is a hydrazone derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyridine ring and a benzene ring, connected through a hydrazone linkage. The dihedral angle between the pyridine and benzene rings is approximately 36.3°, which influences its chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N’~1~-[(E)-1-(4-PYRIDYL)ETHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 2-acetylpyridine and 2-methylbenzohydrazide. The reaction is carried out in methanol as the solvent, and the mixture is stirred at reflux for about 10 minutes to yield a clear, colorless solution .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N’~1~-[(E)-1-(4-PYRIDYL)ETHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine and benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced hydrazine compounds, and substituted pyridine or benzene derivatives.
Scientific Research Applications
2-METHYL-N’~1~-[(E)-1-(4-PYRIDYL)ETHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and for the synthesis of metal complexes.
Medicine: It is being explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-METHYL-N’~1~-[(E)-1-(4-PYRIDYL)ETHYLIDENE]BENZOHYDRAZIDE involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The hydrazone linkage allows it to form stable complexes with various metal ions, which can modulate its biological activity. The compound’s effects are mediated through pathways involving enzyme inhibition and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-METHYL-N’~1~-[(E)-1-(3-NITROPHENYL)ETHYLIDENE]BENZOHYDRAZIDE
- 2-METHYL-N’~1~-[(E)-1-(4-METHYLPHENYL)ETHYLIDENE]BENZOHYDRAZIDE
Uniqueness
2-METHYL-N’~1~-[(E)-1-(4-PYRIDYL)ETHYLIDENE]BENZOHYDRAZIDE is unique due to the presence of the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs. The pyridine ring enhances its ability to form coordination complexes and participate in various chemical reactions, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C15H15N3O |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
2-methyl-N-[(E)-1-pyridin-4-ylethylideneamino]benzamide |
InChI |
InChI=1S/C15H15N3O/c1-11-5-3-4-6-14(11)15(19)18-17-12(2)13-7-9-16-10-8-13/h3-10H,1-2H3,(H,18,19)/b17-12+ |
InChI Key |
IWBLXTMAXUQSCQ-SFQUDFHCSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C(\C)/C2=CC=NC=C2 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=C(C)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-ethoxy-4-hydroxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10887542.png)


![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10887558.png)
![1-[(Furan-2-yl)methyl]-4-(4-methoxybenzene-1-sulfonyl)piperazine](/img/structure/B10887561.png)
![1-[4-(4-Bromo-benzyl)-piperazin-1-yl]-2,2-diphenyl-ethanone](/img/structure/B10887563.png)

![2-[(5E)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10887581.png)
![1-methyl-3-{[3-(4-methyl-1H-pyrazol-1-yl)propyl]carbamoyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10887587.png)

![3-(5-{(1E)-2-cyano-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-1-yl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B10887604.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 9H-xanthene-9-carboxylate](/img/structure/B10887610.png)
![2-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B10887619.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10887620.png)
